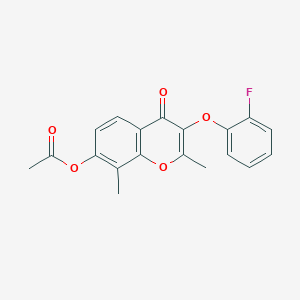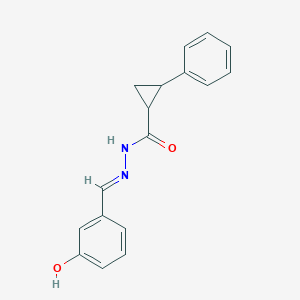
N-cyclohexyl-2-(4-morpholinyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-2-(4-morpholinyl)acetamide, also known as CX614, is a compound that belongs to the family of ampakines. Ampakines are a class of compounds that modulate the activity of AMPA receptors in the brain. AMPA receptors are ionotropic glutamate receptors that are responsible for the fast synaptic transmission in the central nervous system. CX614 is a potent ampakine that has been extensively studied for its potential therapeutic applications in various neurological disorders.
Wirkmechanismus
The mechanism of action of N-cyclohexyl-2-(4-morpholinyl)acetamide involves the modulation of AMPA receptors in the brain. AMPA receptors are responsible for the fast synaptic transmission in the central nervous system. This compound enhances the activity of AMPA receptors by increasing their sensitivity to glutamate, the primary neurotransmitter involved in fast synaptic transmission. This results in the enhancement of synaptic transmission and the promotion of neuroplasticity.
Biochemical and Physiological Effects:
This compound has been shown to enhance cognitive function, improve memory, and promote neuroplasticity in animal models and human studies. It has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in the growth and survival of neurons. This compound has been shown to have a neuroprotective effect in animal models of stroke and traumatic brain injury.
Vorteile Und Einschränkungen Für Laborexperimente
N-cyclohexyl-2-(4-morpholinyl)acetamide has several advantages for lab experiments. It is a potent and selective ampakine that has been extensively studied for its pharmacological properties. It has a long half-life and can be administered orally or intravenously. However, this compound has some limitations for lab experiments. It is a relatively expensive compound, and its synthesis requires specialized equipment and expertise. It also has a low solubility in water, which can make it challenging to administer in some experimental settings.
Zukünftige Richtungen
There are several future directions for the study of N-cyclohexyl-2-(4-morpholinyl)acetamide. One potential direction is the development of more potent and selective ampakines that can target specific subtypes of AMPA receptors. Another direction is the investigation of the therapeutic potential of this compound in other neurological disorders such as traumatic brain injury and multiple sclerosis. The development of novel delivery methods for this compound, such as nanoparticles and liposomes, could also enhance its therapeutic potential. Finally, the investigation of the long-term effects of this compound on cognitive function and neuroplasticity could provide valuable insights into its potential use as a cognitive enhancer.
Synthesemethoden
The synthesis of N-cyclohexyl-2-(4-morpholinyl)acetamide involves the reaction of cyclohexylamine with 4-morpholinecarboxylic acid chloride, followed by the addition of acetic anhydride. The resulting product is then purified by column chromatography to obtain the pure compound.
Wissenschaftliche Forschungsanwendungen
N-cyclohexyl-2-(4-morpholinyl)acetamide has been studied extensively for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown to enhance cognitive function, improve memory, and promote neuroplasticity. This compound has also been studied for its potential use in treating drug addiction and depression.
Eigenschaften
IUPAC Name |
N-cyclohexyl-2-morpholin-4-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c15-12(10-14-6-8-16-9-7-14)13-11-4-2-1-3-5-11/h11H,1-10H2,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPZIUAVTGFHUAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[(5,6-dichloro-5,6-difluorobicyclo[2.2.1]hept-2-yl)methylene]isonicotinohydrazide](/img/structure/B5724331.png)
![8-chloro-7-[(3-methyl-2-buten-1-yl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5724337.png)

![2-[4-(3-methoxyphenyl)-5-thioxo-4,5-dihydro-1H-tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one thiosemicarbazone](/img/structure/B5724347.png)

![2-{[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]thio}acetamide](/img/structure/B5724365.png)
![N-(tert-butyl)-N-[(2-hydroxy-6-methoxy-3-quinolinyl)methyl]acetamide](/img/structure/B5724371.png)
![1-(4-chlorophenyl)-4-(4-methyl-1-piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5724378.png)

![N-{[(4-fluorophenyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5724386.png)


![N'-[3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-N,N-diethyl-1,2-ethanediamine](/img/structure/B5724424.png)
![2-{[4-(methylsulfonyl)-2-nitrophenyl]thio}-1H-benzimidazole](/img/structure/B5724435.png)